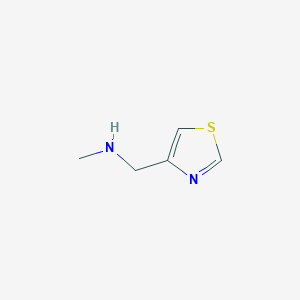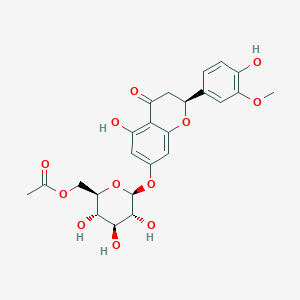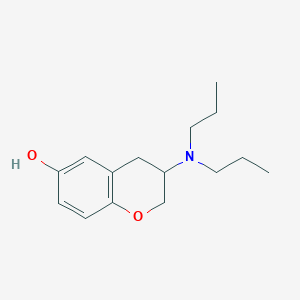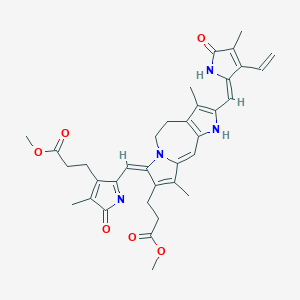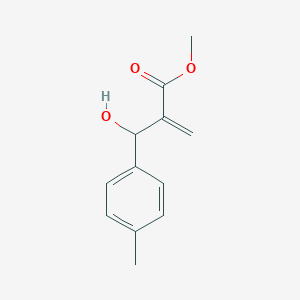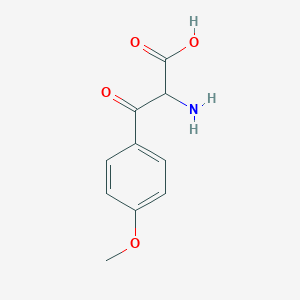
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid, also known as MAP, is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. MAP is a derivative of phenylalanine, an essential amino acid that is a building block for proteins. MAP has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for a range of research applications.
作用機序
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid acts as an agonist for the mGluR4 receptor, which is a G protein-coupled receptor that is found in the central nervous system. When 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid binds to the receptor, it activates a signaling cascade that results in the inhibition of neurotransmitter release. This inhibition of neurotransmitter release has been found to have a range of effects, including the reduction of pain and anxiety.
Biochemical and physiological effects:
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid has been found to have antioxidant properties, which may have implications for the treatment of neurodegenerative disorders. 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid has also been found to have anti-inflammatory effects, which may have applications in the treatment of inflammatory disorders.
実験室実験の利点と制限
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid has several advantages as a research tool. It is a selective agonist for the mGluR4 receptor, which makes it a useful tool for studying the role of this receptor in the central nervous system. 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, there are also limitations to the use of 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid in lab experiments. One limitation is that it has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, the effects of 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid may be influenced by other factors, such as the presence of other neurotransmitters.
将来の方向性
There are several potential future directions for research on 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid. One area of research is the development of new drugs that target the mGluR4 receptor. These drugs may have applications in the treatment of a range of neurological disorders, including pain, anxiety, and depression. Another area of research is the study of the effects of 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid on other neurotransmitter systems, such as the dopamine and serotonin systems. Finally, there is potential for research on the use of 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid as a tool for studying the role of glutamate receptors in the central nervous system.
合成法
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 4-methoxyphenylacetic acid with acetyl chloride to form N-acetyl-4-methoxyphenylalanine, which is then deacetylated to form 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid. Enzymatic synthesis involves the use of enzymes to catalyze the formation of 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid from phenylalanine and 4-methoxybenzaldehyde.
科学的研究の応用
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid has potential applications in a range of scientific research areas, including neurobiology, pharmacology, and biochemistry. One of the key areas of research is the study of glutamate receptors, which play a critical role in the central nervous system. 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid has been found to be a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4), which has been implicated in a range of neurological disorders. 2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid has also been found to have potential applications in the development of new drugs for the treatment of pain, anxiety, and depression.
特性
CAS番号 |
121487-17-0 |
|---|---|
製品名 |
2-Amino-3-(4-methoxyphenyl)-3-oxopropanoic acid |
分子式 |
C10H11NO4 |
分子量 |
209.2 g/mol |
IUPAC名 |
2-amino-3-(4-methoxyphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C10H11NO4/c1-15-7-4-2-6(3-5-7)9(12)8(11)10(13)14/h2-5,8H,11H2,1H3,(H,13,14) |
InChIキー |
JVWJJWRPEYLNOR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C(C(=O)O)N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C(C(=O)O)N |
同義語 |
Tyrosine, O-methyl--bta--oxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







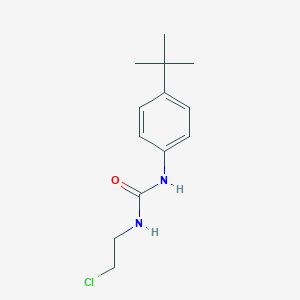

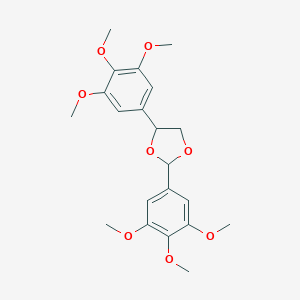
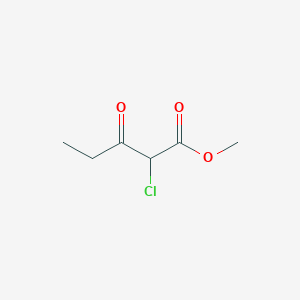
![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)
